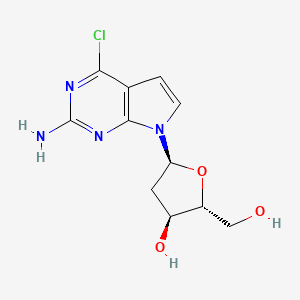

7-Deaza-4-Cl-2'-dG

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Deaza-4-chloro-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant attention in scientific research. This compound is a derivative of guanosine, where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom, and a chlorine atom is introduced at the 4th position. This structural modification imparts unique properties to the compound, making it valuable in various biochemical and molecular biology applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-4-chloro-2’-deoxyguanosine typically involves multi-step organic synthesis. One common approach starts with the preparation of 7-deazaguanine, followed by chlorination at the 4th position. The key steps include:

Formation of 7-deazaguanine: This can be achieved through cyclization reactions involving appropriate precursors.

Deoxyribosylation: The final step involves attaching the deoxyribose sugar to the modified base, typically using glycosylation reactions.

Industrial Production Methods

While specific industrial production methods for 7-Deaza-4-chloro-2’-deoxyguanosine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques like crystallization and chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Deaza-4-chloro-2’-deoxyguanosine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to create a range of derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution under mild conditions.

Oxidation and Reduction: Standard oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 7-deaza-4-azido-2’-deoxyguanosine, while reaction with thiourea would produce 7-deaza-4-thio-2’-deoxyguanosine.

Wissenschaftliche Forschungsanwendungen

Antisense Oligonucleotide Applications

One of the primary applications of 7-deaza-4-chloro-2'-deoxyguanosine is in the development of antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of nucleic acids designed to bind to specific mRNA sequences, leading to their degradation or inhibition of translation. The incorporation of 7-deaza-4-chloro-2'-deoxyguanosine into ASOs has been shown to enhance their nuclease resistance, which is crucial for in vivo stability and efficacy in gene knockdown strategies.

Case Study: Enhanced Stability in ASOs

A study demonstrated that ASOs containing 7-deaza-4-chloro-2'-deoxyguanosine exhibited significantly improved stability compared to those with unmodified nucleosides. This stability translates into prolonged therapeutic effects and more efficient gene silencing in cellular models.

Investigation of Nucleic Acid Structure and Function

The unique properties of 7-deaza-4-chloro-2'-deoxyguanosine allow researchers to probe nucleic acid structures and interactions. Its chlorine substitution can influence hydrogen bonding patterns and base pairing interactions within DNA or RNA molecules.

Table 1: Effects on Base Pairing and Hydrogen Bonding

| Modification | Effect on Base Pairing | Impact on Hydrogen Bonding |

|---|---|---|

| 7-Deaza-4-Cl | Enhanced binding affinity | Altered interaction dynamics |

| Natural Guanine | Standard Watson-Crick pairing | Normal hydrogen bonding |

This modification has been employed to study protein-nucleic acid interactions and enzyme recognition processes, providing insights into gene regulation mechanisms .

Anticancer Activity

Research has indicated that derivatives of 7-deaza-4-chloro-2'-deoxyguanosine can exhibit anticancer properties by acting as multi-kinase inhibitors. For instance, compounds based on this structure have shown potent inhibitory effects on kinases associated with cancer cell proliferation.

Case Study: Multi-Kinase Inhibition

A specific derivative, referred to as 1g (7-acetylene-7-deaza-4-thioadenosine), demonstrated significant anticancer activity through inhibition of TRKA, DYRK1A/1B, and CK1δ kinases. These kinases are often overexpressed in various cancers, making this compound a promising candidate for further drug development .

Applications in Virology

In virology, modifications like 7-deaza-4-chloro-2'-deoxyguanosine have been shown to protect viral DNA from host restriction enzymes. This property is particularly relevant for phages that utilize these modifications to evade host immune responses.

Table 2: Protective Mechanisms Against Host Enzymes

| Modification | Protective Mechanism |

|---|---|

| 7-Deaza-Guanine | Evasion of restriction enzymes |

| Natural Guanine | Susceptible to host defenses |

Studies have identified pathways involved in the incorporation of these modifications into viral genomes, highlighting their evolutionary advantage .

Wirkmechanismus

The mechanism of action of 7-Deaza-4-chloro-2’-deoxyguanosine involves its incorporation into DNA, where it can disrupt normal base pairing and DNA replication processes. The chlorine atom at the 4th position and the deaza modification at the 7th position alter the hydrogen bonding pattern, leading to mismatches during DNA synthesis. This can inhibit the activity of DNA polymerases and other enzymes involved in DNA metabolism, making it a useful tool in studying these processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Deaza-2’-deoxyguanosine: Lacks the chlorine atom at the 4th position but shares the deaza modification.

4-Chloro-2’-deoxyguanosine: Contains the chlorine atom but lacks the deaza modification.

7-Deaza-4-methyl-2’-deoxyguanosine: Similar structure with a methyl group instead of chlorine at the 4th position.

Uniqueness

7-Deaza-4-chloro-2’-deoxyguanosine is unique due to the combined presence of the deaza modification and the chlorine atom. This dual modification imparts distinct chemical and biological properties, making it particularly useful in applications where both altered base pairing and specific chemical reactivity are desired.

Biologische Aktivität

7-Deaza-4-chloro-2'-deoxyguanosine (7-Deaza-4-Cl-2'-dG) is a modified nucleoside analog that has attracted significant attention in the field of molecular biology and pharmacology. Its unique structural modifications enhance its potential as a therapeutic agent, particularly in gene regulation and antisense therapy. This article reviews the biological activities of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the substitution of nitrogen for carbon at the 7-position of the purine ring and the presence of a chlorine atom at the 4-position. This modification alters its base-pairing properties and enhances its stability against nucleases.

The biological activity of this compound can be attributed to several mechanisms:

- Antisense Activity : It acts as an antisense agent, capable of hybridizing to complementary RNA sequences, thereby inhibiting gene expression. This mechanism is particularly useful in therapeutic applications aimed at silencing specific genes associated with diseases.

- Inhibition of DNA Polymerases : Studies indicate that this compound can inhibit various DNA polymerases, which may lead to disruptions in DNA replication and repair processes. This property is being explored for its potential to enhance the efficacy of existing chemotherapeutic agents.

- Induction of Apoptosis : Preliminary research suggests that this compound may induce apoptosis in cancer cells by triggering pathways associated with cellular stress responses.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | Significant reduction in gene expression via antisense mechanism | |

| MCF-7 | 5 µM | Induction of apoptosis and cell cycle arrest | |

| A549 | 20 µM | Inhibition of DNA synthesis and increased DNA damage markers |

These findings highlight the compound's potential as a tool for gene regulation and cancer therapy.

Case Studies

- Antisense Therapy in Cancer : A study demonstrated that incorporating this compound into antisense oligonucleotides significantly improved their stability and efficacy against target mRNA in breast cancer models.

- Combination Therapies : Research has shown that combining this compound with traditional chemotherapeutics can enhance therapeutic outcomes by overcoming resistance mechanisms in cancer cells.

Applications

The promising biological activities of this compound suggest several applications:

- Gene Therapy : Its ability to modulate gene expression positions it as a candidate for developing novel gene therapies targeting genetic disorders.

- Cancer Treatment : The compound's capacity to induce apoptosis and inhibit DNA replication makes it a potential adjunct in cancer treatment protocols.

Eigenschaften

IUPAC Name |

(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZICGWWJWKJNCN-RNJXMRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.